2-Azaspiro[3.4]octane-1-carboxylic acid 2-Azaspiro[3.4]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17768681
InChI: InChI=1S/C8H13NO2/c10-7(11)6-8(5-9-6)3-1-2-4-8/h6,9H,1-5H2,(H,10,11)
SMILES:
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

2-Azaspiro[3.4]octane-1-carboxylic acid

CAS No.:

Cat. No.: VC17768681

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

* For research use only. Not for human or veterinary use.

2-Azaspiro[3.4]octane-1-carboxylic acid -

Specification

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name 2-azaspiro[3.4]octane-3-carboxylic acid
Standard InChI InChI=1S/C8H13NO2/c10-7(11)6-8(5-9-6)3-1-2-4-8/h6,9H,1-5H2,(H,10,11)
Standard InChI Key KPSWSDNHHBJSLK-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)CNC2C(=O)O

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s spirocyclic framework consists of a seven-membered azaspiro ring system (Figure 1), where a nitrogen atom bridges two cyclic moieties: a cyclopropane and a larger heterocycle. This configuration imposes steric constraints that enhance metabolic stability compared to linear analogs.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
SMILESC1CCC2(C1)CNC2C(=O)O
InChIKeyKPSWSDNHHBJSLK-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]+135.7

The tert-butoxycarbonyl-protected derivative (C₁₃H₂₁NO₅) highlights the compound’s adaptability for synthetic modifications, enabling targeted functionalization.

Synthetic Methodologies

Annulation Strategies

Synthesis typically involves annulation reactions to construct the spirocyclic core. A representative route begins with cyclopentane precursors, employing ring-closing metathesis or intramolecular cyclization to form the azaspiro framework. For example, VulcanChem reports a multi-step protocol using tert-butoxycarbonyl (Boc) protection to stabilize intermediates during functional group transformations.

Hydrochloride Salt Formation

The hydrochloride salt (C₈H₁₄ClNO₂; MW 191.66 g/mol) is synthesized via acid-mediated protonation of the free base, enhancing solubility for pharmacological assays.

Table 2: Comparative Data for Free Acid and Hydrochloride Forms

PropertyFree AcidHydrochloride
Molecular FormulaC₈H₁₃NO₂C₈H₁₄ClNO₂
Molecular Weight155.19 g/mol191.66 g/mol
Key ApplicationsDrug scaffoldBioassay reagent

Biological Activities and Mechanistic Insights

Muscarinic Acetylcholine Receptor Modulation

Preliminary studies indicate agonist activity at muscarinic receptors (mAChRs), which regulate neurotransmission in cognitive and autonomic pathways. The spirocyclic conformation may enhance selectivity for M₁/M₄ subtypes, though detailed receptor binding assays remain pending.

ParameterAssessment
Skin IrritationCategory 2
Eye IrritationCategory 1
Respiratory HazardPotential irritant

Derivatives and Analogous Compounds

6-[(Tert-Butoxy)Carbonyl] Derivative

This analog (C₁₃H₂₁NO₅) incorporates a Boc-protected amine, serving as a versatile intermediate for peptide coupling or library synthesis. Its enhanced stability under acidic conditions facilitates late-stage modifications in drug discovery pipelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator